molecular formula C12H16ClNS B6215477 [(2R)-1-(1-benzothiophen-5-yl)propan-2-yl](methyl)amine hydrochloride CAS No. 2742623-83-0

[(2R)-1-(1-benzothiophen-5-yl)propan-2-yl](methyl)amine hydrochloride

Cat. No. B6215477
CAS RN: 2742623-83-0
M. Wt: 241.8
InChI Key:
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Description

[(2R)-1-(1-benzothiophen-5-yl)propan-2-yl](methyl)amine hydrochloride (also known as S-methyl-1-benzothiophene-2-propanamine hydrochloride) is an important molecule in the scientific research field. It is a versatile compound with a wide range of applications, including use in biochemical and physiological experiments, as well as in drug development. This article will discuss the synthesis method of this compound, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

[(2R)-1-(1-benzothiophen-5-yl)propan-2-yl](methyl)amine hydrochloride has a wide range of applications in the scientific research field. It is used as a reagent in biochemical and physiological experiments, as well as in drug development. It has also been used in the synthesis of various compounds, such as 1-benzothiophene-2-propanamine hydrochloride, which is used in the treatment of hypertension.

Mechanism of Action

The mechanism of action of [(2R)-1-(1-benzothiophen-5-yl)propan-2-yl](methyl)amine hydrochloride is not fully understood. However, it is believed that it acts as a competitive inhibitor of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of monoamine neurotransmitters, such as serotonin and dopamine, and by inhibiting its activity, [(2R)-1-(1-benzothiophen-5-yl)propan-2-yl](methyl)amine hydrochloride can increase the levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of [(2R)-1-(1-benzothiophen-5-yl)propan-2-yl](methyl)amine hydrochloride are not fully understood. However, it is believed that it has an antidepressant effect, as it increases the levels of serotonin and dopamine in the brain. It is also believed to have an anti-anxiety effect, as it inhibits the activity of MAO, which is responsible for the breakdown of monoamine neurotransmitters.

Advantages and Limitations for Lab Experiments

The main advantage of using [(2R)-1-(1-benzothiophen-5-yl)propan-2-yl](methyl)amine hydrochloride in lab experiments is that it is a highly versatile compound with a wide range of applications. It can be used in biochemical and physiological experiments, as well as in drug development. The main limitation is that its mechanism of action is not fully understood, so its effects may not be completely predictable.

Future Directions

There are a number of potential future directions for the use of [(2R)-1-(1-benzothiophen-5-yl)propan-2-yl](methyl)amine hydrochloride. These include further research into its mechanism of action and its biochemical and physiological effects, as well as its potential use in other areas of scientific research, such as drug development and cancer research. Additionally, further research could be conducted into the synthesis of other compounds related to this molecule, such as 1-benzothiophene-2-propanamine hydrochloride.

Synthesis Methods

The synthesis method for [(2R)-1-(1-benzothiophen-5-yl)propan-2-yl](methyl)amine hydrochloride involves a multi-step process. The first step involves the reaction of 1-benzothiophene-2-propanamine with methyl iodide in the presence of sodium hydride, resulting in the formation of [(2R)-1-(1-benzothiophen-5-yl)propan-2-yl](methyl)amine. The second step involves the reaction of the intermediate with hydrochloric acid, resulting in the formation of the desired product, [(2R)-1-(1-benzothiophen-5-yl)propan-2-yl](methyl)amine hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(2R)-1-(1-benzothiophen-5-yl)propan-2-yl](methyl)amine hydrochloride involves the reaction of (2R)-1-(1-benzothiophen-5-yl)propan-2-amine with methyl chloride in the presence of hydrochloric acid to yield the desired product.", "Starting Materials": [ "(2R)-1-(1-benzothiophen-5-yl)propan-2-amine", "Methyl chloride", "Hydrochloric acid" ], "Reaction": [ "To a solution of (2R)-1-(1-benzothiophen-5-yl)propan-2-amine in anhydrous dichloromethane, add hydrochloric acid and cool the mixture to 0°C.", "Slowly add methyl chloride to the reaction mixture while stirring at 0°C.", "Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.", "Quench the reaction by adding saturated sodium bicarbonate solution and extract the organic layer with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by recrystallization from ethanol to obtain [(2R)-1-(1-benzothiophen-5-yl)propan-2-yl](methyl)amine hydrochloride as a white solid." ] }

CAS RN

2742623-83-0

Molecular Formula

C12H16ClNS

Molecular Weight

241.8

Purity

95

Origin of Product

United States

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